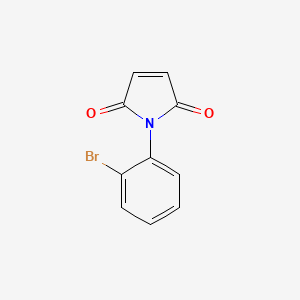

1-(2-bromophenyl)-1H-pyrrole-2,5-dione

Description

Structure

2D Structure

Propriétés

IUPAC Name |

1-(2-bromophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHZEDRPKCLGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351789 | |

| Record name | 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36817-47-7 | |

| Record name | 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Bromophenyl 1h Pyrrole 2,5 Dione and Its Analogues

Established Synthetic Routes to 1H-Pyrrole-2,5-dione Core Structures

The construction of the 1H-pyrrole-2,5-dione (maleimide) heterocyclic system is a well-documented area of organic synthesis. The primary methods involve condensation reactions, which have been refined over time, and the application of modern techniques such as microwave-assisted synthesis to improve efficiency and yield.

Condensation Reactions in Pyrrole-2,5-dione Synthesis

The most prevalent method for synthesizing the pyrrole-2,5-dione core is the condensation reaction between a primary amine and a 1,4-dicarbonyl compound. For N-substituted maleimides, this typically involves the reaction of maleic anhydride (B1165640) with a primary amine. This approach is a variation of the broader Paal-Knorr pyrrole (B145914) synthesis, which is a fundamental method for forming pyrrole rings. organic-chemistry.orgnih.gov The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbons of the anhydride, followed by a cyclization and dehydration step to form the stable five-membered imide ring.

The general mechanism involves two main pathways for the formation of intermediates. researchgate.net One proposed mechanism begins with the amine attacking a protonated carbonyl group to form a hemiaminal intermediate. uctm.edu A subsequent attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the final pyrrole structure. uctm.edu The reaction is often conducted under weakly acidic conditions, as a pH below 3 can favor the formation of furan (B31954) byproducts. organic-chemistry.org

Various N-substituted pyrrole-2,5-diones have been synthesized using this core reaction. For example, a series of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were prepared by reacting N³-substituted amidrazones with 2,3-dimethylmaleic anhydride. mdpi.com Similarly, other derivatives have been synthesized by refluxing an equimolar solution of 2-hydrazinyl-2-oxo-N-phenylacetamide and maleic anhydride in glacial acetic acid. cibtech.org

Microwave-Assisted Synthetic Strategies for Pyrrole-2,5-dione Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of heterocyclic compounds, including pyrrole-2,5-dione derivatives. rsc.orgijpsjournal.com This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times compared to conventional heating methods. researchgate.net

Several studies report the successful application of microwave irradiation to pyrrole synthesis. For instance, a microwave-assisted synthesis of novel pyrroles was achieved by reacting furan-2,5-dione with 3-phenylenediamine in ethanol (B145695) at 130 °C, with a reaction time of just 10 minutes, resulting in a good yield of 83%. researchgate.netpensoft.net In another application, N-substituted pyrroles were synthesized from 2,5-hexanedione (B30556) and a primary amine under microwave irradiation, catalyzed by N-bromosuccinimide (NBS) in a solvent-free system, which drastically reduced the reaction time. pensoft.net The direct transfer of heat during microwave synthesis completes reactions much faster and often results in fewer unwanted side products. researchgate.net

The benefits of this strategy are summarized in the following table, which compares conventional and microwave-assisted methods for similar heterocyclic syntheses.

| Method | Catalyst/Solvent | Temperature | Time | Yield | Reference |

| Conventional | Glacial Acetic Acid | Reflux | 2-3 hours | Not specified | cibtech.org |

| Conventional | Toluene or Chloroform (B151607) | Boiling Point | Not specified | 75-95% | mdpi.com |

| Microwave | Ethanol | 130 °C | 10 minutes | 83% | researchgate.netpensoft.net |

| Microwave | N-bromosuccinimide (NBS) / Solvent-free | 160 °C | 15 minutes | Good yield | pensoft.net |

| Microwave | Mn-based catalyst / Solvent-free | 120 °C | 20 minutes | Not specified | pensoft.net |

Targeted Synthesis of N-Substituted Pyrrole-2,5-diones

The synthesis of the specific compound 1-(2-bromophenyl)-1H-pyrrole-2,5-dione requires the strategic formation of the bond between the pyrrole nitrogen and the 2-bromophenyl group. This is typically achieved by using a starting material that already contains the desired substituted aromatic moiety.

Formation of the N-(2-bromophenyl) Moiety

The most direct and common synthetic route to this compound is the condensation reaction between maleic anhydride and 2-bromoaniline (B46623). chemsrc.com This reaction is a specific application of the general Paal-Knorr synthesis principle, where the primary amine (2-bromoaniline) reacts with the 1,4-dicarbonyl equivalent (maleic anhydride) to form the N-substituted imide. organic-chemistry.org

The reaction involves the nucleophilic attack of the amino group of 2-bromoaniline on one of the carbonyl carbons of maleic anhydride. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable N-(2-bromophenyl)maleimide product. This method is efficient as it constructs the desired molecule in a single synthetic step from readily available precursors.

Strategies for Introducing Halogen Substituents on the Phenyl Ring

There are generally two strategies for incorporating a halogen substituent onto the N-phenyl ring of a pyrrole-2,5-dione:

Using a Pre-halogenated Starting Material: This is the most efficient and widely used method for synthesizing compounds like this compound. The synthesis starts with an aniline (B41778) derivative that already contains the halogen at the desired position, such as 2-bromoaniline or 4-bromoaniline. chemsrc.comresearchgate.net This precursor is then reacted with maleic anhydride to form the final product, ensuring the halogen is correctly positioned from the outset.

Post-formation Halogenation: A second, though less direct, approach would be to first synthesize N-phenyl-1H-pyrrole-2,5-dione and then introduce the bromine atom onto the phenyl ring through an electrophilic aromatic substitution reaction. However, this method can be complicated by issues of regioselectivity, potentially leading to a mixture of ortho-, meta-, and para-substituted products, which would require subsequent separation and purification steps. Therefore, starting with the appropriately substituted aniline is the preferred and more controlled strategy.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, time, and the use of catalysts.

Studies on the synthesis of analogous N-substituted 3,4-dimethyl-1H-pyrrole-2,5-diones have shown that reaction outcomes are highly dependent on these factors. For instance, the synthesis of certain derivatives was carried out in solvents like toluene, chloroform, or diethyl ether. mdpi.com The best yields (75–95%) were achieved at the boiling points of chloroform or toluene, indicating that higher temperatures are favorable for driving the condensation and dehydration steps to completion. mdpi.com In contrast, one derivative could only be obtained in diethyl ether at room temperature, suggesting that steric hindrance can play a significant role in determining optimal conditions. mdpi.com

The table below, based on findings for analogous compounds, illustrates the impact of different reaction conditions on product yield. mdpi.com

| Solvent | Temperature | Time | Yield (%) |

| Toluene | Boiling Point | 3 hours | 95% |

| Chloroform | Boiling Point | 3 hours | 90% |

| Diethyl Ether | Room Temperature | 24 hours | 75% |

The choice of catalyst can also influence the reaction rate and yield. While many syntheses of N-substituted maleimides are performed in acidic media like glacial acetic acid, which acts as both a solvent and a catalyst, other Lewis acids or protic acids can be employed. organic-chemistry.orgcibtech.org The addition of a weak acid such as acetic acid is known to accelerate the reaction. organic-chemistry.org Optimization involves screening various solvents for reactant solubility and boiling point, adjusting the temperature to ensure a sufficient reaction rate without causing degradation, and selecting an appropriate catalyst to facilitate the cyclization and dehydration steps efficiently.

Green Chemistry Approaches in Pyrrole-2,5-dione Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrrole-2,5-diones to develop more environmentally benign and efficient processes. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Key green methodologies include microwave-assisted synthesis, solvent-free reactions, and the use of alternative energy sources like ultrasound and mechanochemistry.

The conventional synthesis of N-aryl maleimides typically involves a two-step process: the formation of a maleanilic acid intermediate from the reaction of an aniline with maleic anhydride, followed by a cyclodehydration step. tandfonline.commdpi.com Green chemistry approaches aim to improve upon this traditional method by reducing reaction times, eliminating the need for hazardous solvents, and simplifying work-up procedures.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. ajrconline.org By directly heating the reaction mixture, microwaves can dramatically reduce reaction times and often lead to higher yields and cleaner products. nih.gov

In the synthesis of N-aryl maleimides, microwave-assisted heating can be applied to the cyclization of the maleanilic acid intermediate. For instance, the cyclization of N-(4-chloro)maleanilic acid to N-(4-chlorophenyl)maleimide was achieved in just 30 seconds at 90°C using microwave irradiation, a significant improvement over the 60 minutes required with conventional heating at 60-70°C. tandfonline.com This rapid and efficient heating minimizes the risk of side reactions and decomposition of thermally sensitive compounds. nih.gov

The following interactive data table summarizes the results of various microwave-assisted syntheses of N-aryl maleimides, highlighting the significant reduction in reaction time compared to conventional methods.

| N-Aryl Maleimide (B117702) Derivative | Reaction Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| N-(4-chlorophenyl)maleimide | Microwave, 90°C | 30 s | 73 | tandfonline.com |

| Various N-aryl maleimides | Microwave, solvent-free | 3-5 min | 60-80 | orgchemres.org |

| N-phenylsuccinimide (related compound) | Domestic microwave | 4 min | 40-60 | ksu.edu.sa |

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution and health hazards. Solvent-free, or solid-state, reactions are often carried out by grinding the reactants together, sometimes with the aid of a catalyst. tandfonline.com

Several solvent-free methods have been developed for the synthesis of N-aryl maleimides. One approach involves the grinding of a substituted aniline and maleic anhydride at room temperature. tandfonline.com Another method utilizes a solvent-free Diels-Alder reaction, demonstrating the versatility of this approach in multi-step syntheses. tandfonline.com These solvent-free conditions not only offer environmental benefits but can also lead to high yields, with some reported syntheses of aryl-substituted maleimides achieving yields between 78% and 99%. tandfonline.com

The data table below presents findings from solvent-free syntheses of N-aryl maleimides, showcasing the high yields achievable without the use of traditional solvents.

| N-Aryl Maleimide Derivative | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Various aryl-substituted maleimides | Solventless | 78-99 | tandfonline.com |

| N-(4-chlorophenyl)maleimide | Grinding (attempted, unsuccessful reproduction) | - | tandfonline.com |

Beyond microwave and solvent-free methods, other green techniques are being explored for the synthesis of N-substituted maleimides.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. researchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds and can lead to shorter reaction times and improved yields. chemrxiv.org While specific detailed procedures for N-aryl maleimides are less commonly reported, the principles of ultrasound-assisted synthesis are applicable to this class of compounds.

Mechanochemistry: This approach involves inducing reactions in the solid state through mechanical force, such as ball milling. Mechanochemical methods are inherently solvent-free and can lead to the efficient synthesis of various organic compounds, including N-alkylated imides. orgchemres.org

Catalytic Methods: The development of novel and efficient catalysts is a key area of green chemistry. For the synthesis of N-aryl maleimides, organocatalytic methods are being explored to achieve atroposelective synthesis under mild conditions. Additionally, the use of ionic liquids as recyclable reaction media has been reported for the synthesis of maleimides, offering a greener alternative to volatile organic solvents, although this can require higher reaction temperatures. tandfonline.com

These green chemistry approaches offer promising alternatives to traditional synthetic methods for this compound and its analogues, leading to more sustainable and efficient chemical processes.

Chemical Reactivity and Transformation Pathways of 1 2 Bromophenyl 1h Pyrrole 2,5 Dione

Electrophilic and Nucleophilic Reactions of the Pyrrole-2,5-dione Ring

The maleimide (B117702) moiety is a key center of reactivity, primarily due to the electron-withdrawing nature of its two carbonyl groups, which renders the carbon-carbon double bond electron-deficient and thus susceptible to attack by nucleophiles.

The primary reaction pathway for the maleimide ring is the Michael addition, a conjugate addition of a nucleophile to the α,β-unsaturated carbonyl system. masterorganicchemistry.comresearchgate.net This reaction is highly efficient and is one of the most widely used methods for C-C and C-heteroatom bond formation. researchgate.netvectorlabs.com The high reactivity of the maleimide's double bond is attributed to ring strain and the cis-conformation of the carbonyl groups. vectorlabs.com

Common nucleophiles, or Michael donors, that react with maleimides include thiols, amines, and enolates. researchgate.netvectorlabs.com The reaction with thiols is particularly noteworthy for its high chemoselectivity and rapid rate, especially in the pH range of 6.5 to 7.5. vectorlabs.com At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. vectorlabs.com However, this selectivity diminishes at pH values above 7.5, where competitive reactions with amines can occur. vectorlabs.com

The general mechanism involves three main steps:

Deprotonation: Formation of the active nucleophile (e.g., a thiolate from a thiol). In polar solvents like water or DMSO, this can occur without a catalyst. masterorganicchemistry.comvectorlabs.com

Conjugate Addition: The nucleophile attacks one of the carbons of the C=C double bond, leading to the formation of a new single bond and a resulting enolate intermediate. masterorganicchemistry.com

Protonation: The enolate is protonated to yield the final succinimide (B58015) thioether product. masterorganicchemistry.comvectorlabs.com

Studies on various N-aryl maleimides have shown they react very efficiently with thiol-containing molecules like N-acetyl-L-cysteine, with the reaction often completing within minutes. mdpi.com The resulting thiosuccinimide conjugate can then undergo hydrolysis, opening the maleimide ring to form a stable succinamic acid thioether. vectorlabs.commdpi.com This rapid hydrolysis can be advantageous in certain applications as it minimizes the potential for undesirable thiol exchange reactions. mdpi.com

The bromine atom attached to the phenyl ring provides a site for nucleophilic aromatic substitution (SNAr). Unlike nucleophilic substitution on aliphatic carbons (SN1/SN2), SNAr reactions typically require specific conditions. libretexts.org The carbon-halogen bond of an aryl halide is significantly stronger than that of an alkyl halide. libretexts.org

For a nucleophilic aromatic substitution to occur readily, the aromatic ring is often activated by strongly electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group (the bromine atom). libretexts.org While the pyrrole-2,5-dione group is electron-withdrawing, its activating effect on the ortho-bromine is not as potent as a nitro group. Therefore, these reactions may require harsh conditions or transition metal catalysis.

The generally accepted mechanism for SNAr is a two-step addition-elimination process: libretexts.org

Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. This step temporarily disrupts the ring's aromaticity. libretexts.org

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

Effective nucleophiles for this type of reaction include alkoxides, hydroxides, and amines. libretexts.org However, due to the relatively poor nucleophilicity of bromide, displacement reactions often require forcing conditions or specialized catalysts. youtube.com

Reduction and Oxidation Reactions of the Dione (B5365651) Functionality

The dione functionality of the maleimide ring can undergo both reduction and oxidation. The electrochemical cathodic reduction of cyclic imides like maleimides can chemoselectively produce the corresponding succinimides. researchgate.net This transformation specifically reduces the carbon-carbon double bond of the maleimide ring without affecting other unsaturated groups that might be present in the molecule. researchgate.net

Oxidation can occur at the maleimide ring, particularly after it has reacted with a nucleophile. For instance, maleimide-thiol adducts can be susceptible to oxidation under conditions common in proteomic studies, which can affect analytical results. nih.gov Careful control of sample preparation conditions, such as pH and the use of specific reagents, can limit this unwanted oxidation. nih.gov

Cycloaddition Reactions Involving the Pyrrole-2,5-dione System

The electron-deficient double bond of the pyrrole-2,5-dione ring makes it an excellent dienophile for cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. nih.gov It can react with conjugated dienes, such as furans and anthracenes, to form bicyclic adducts. nih.gov These reactions can be reversible, and mechanically facilitated retro-[4+2] cycloadditions have been demonstrated by embedding the adducts within polymer chains and applying ultrasound. nih.gov

Additionally, maleimides participate in [2+2] photocycloaddition reactions with alkenes to form cyclobutane rings. researchgate.netnih.gov The reactivity and the required conditions for these photochemical reactions depend on the nature of the substituent on the nitrogen atom. N-aryl maleimides, such as 1-(2-bromophenyl)-1H-pyrrole-2,5-dione, typically require a photosensitizer like thioxanthone and irradiation with visible light (e.g., 440 nm) to proceed efficiently. nih.gov In contrast, N-alkyl maleimides can often react under UVA irradiation without an external photocatalyst. nih.gov

Maleimides can also undergo [3+2] cycloaddition reactions with 1,3-dipoles like nitrones. These reactions are typically kinetically controlled and can exhibit high stereoselectivity. scielo.org.mxuchicago.edu

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization of this compound

The bromine atom on the phenyl ring is a prime handle for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. anu.edu.ausigmaaldrich.commdpi.com The general catalytic cycle for many of these reactions, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

Several types of palladium-catalyzed cross-coupling reactions are applicable:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, creating a biaryl structure. mdpi.com

Heck Coupling: Reaction with an alkene to form a substituted alkene. sigmaaldrich.com

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group. sigmaaldrich.com

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond. sigmaaldrich.com

Stille Coupling: Reaction with an organotin reagent. anu.edu.au

These reactions typically require a palladium catalyst (often a Pd(0) or Pd(II) source), a ligand (such as a phosphine), and a base. sigmaaldrich.comrsc.org The choice of catalyst, ligand, solvent, and base is crucial for achieving high yields and selectivity. mdpi.com

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (R-B(OH)₂) | C-C (Aryl-Aryl) | Pd(PPh₃)₄, Pd(OAc)₂, Base (e.g., Na₂CO₃) |

| Heck | Alkene (R-CH=CH₂) | C-C (Aryl-Alkene) | Pd(OAc)₂, Phosphine Ligand, Base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (Aryl-Alkyne) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

| Buchwald-Hartwig | Amine (R₂NH) | C-N (Aryl-Amine) | Pd₂(dba)₃, Phosphine Ligand, Base (e.g., NaOtBu) |

Detailed Reaction Mechanisms and Intermediates in Transformations of this compound

The transformations of this compound involve several distinct mechanisms and key intermediates depending on the reaction type.

Michael Addition: As previously described, the key intermediate is a resonance-stabilized enolate formed after the initial nucleophilic attack on the maleimide double bond. The reaction proceeds via a conjugate addition pathway. The stability of this enolate intermediate facilitates the reaction. masterorganicchemistry.comvectorlabs.com

Nucleophilic Aromatic Substitution (SNAr): The critical intermediate in this pathway is the Meisenheimer complex. libretexts.org This is a non-aromatic, negatively charged cyclohexadienyl anion formed by the addition of the nucleophile to the phenyl ring. The negative charge is delocalized across the ring, particularly onto the electron-withdrawing pyrrole-2,5-dione substituent, which helps to stabilize this intermediate and facilitate the reaction. libretexts.org

Palladium-Catalyzed Cross-Coupling: The catalytic cycle for reactions like the Suzuki-Miyaura coupling provides a clear example of the intermediates involved. mdpi.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming an arylpalladium(II) complex. This is often the rate-determining step.

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid, activated by a base) is transferred to the palladium center, displacing the halide and forming a diarylpalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

Photochemical [2+2] Cycloaddition: For N-aryl maleimides, the reaction typically proceeds through a triplet-excited state. researchgate.netresearchgate.net The photosensitizer absorbs light and transfers its energy to the maleimide, promoting it to an excited triplet state. This excited state then reacts with the ground-state alkene in a stepwise fashion, involving the formation of a diradical intermediate, which subsequently closes to form the cyclobutane ring. researchgate.net

Structure Activity Relationship Sar Studies and Rational Design of 1 2 Bromophenyl 1h Pyrrole 2,5 Dione Derivatives

Influence of N-Substituents on Biological Activities of Pyrrole-2,5-dione Derivatives

The substituent attached to the nitrogen atom of the pyrrole-2,5-dione (maleimide) ring plays a pivotal role in determining the compound's biological profile. Research on a variety of N-substituted maleimides has revealed that modifications at this position significantly affect their antimicrobial and cytostatic activities. tandfonline.com

A series of N-substituted 3,4-diphenyl-1H-pyrrole-2,5-diones were synthesized and evaluated for their cytostatic activity, further highlighting the importance of the N-substituent in defining the therapeutic potential of this class of compounds. nih.gov The chemical reactivity and lipophilicity conferred by the N-substituent can influence antibacterial action, although these factors appear to have a lesser impact on antifungal and cytostatic effects. tandfonline.com

| N-Substituent Type | Observed Biological Activity Profile | Reference |

|---|---|---|

| Neutral Substituents | Strong antifungal activity; structure-dependent antibacterial activity; high cytostatic activity. | tandfonline.com |

| Basic Tertiary Aminoalkyl Substituents | Low antimicrobial activity; high cytostatic activity. | tandfonline.com |

| Aryl Substituents (general) | Associated with a range of activities including cytostatic, antiviral, and antitumor effects. | cibtech.orgnih.gov |

Impact of Halogenation on the Phenyl Moiety in Modulating Biological Efficacy

Halogenation of the N-phenyl ring is a key strategy for modulating the biological and chemical properties of N-aryl maleimides. The introduction of halogens, such as bromine in the case of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione, can significantly alter the electronic character of the molecule, which in turn affects its reactivity and stability in biological systems. mdpi.comnih.gov

Electron-withdrawing substituents on the N-aryl ring, including halogens, have been found to increase the reaction rate of maleimides with thiol groups, such as those found in cysteine residues of proteins. mdpi.com This enhanced reactivity is desirable for applications like bioconjugation. mdpi.comresearchgate.net Furthermore, these electron-withdrawing groups can increase the stability of the resulting thiol-maleimide adduct (a thiosuccinimide) by accelerating the hydrolysis of the thiosuccinimide ring, which helps to prevent the reverse reaction (retro-Michael reaction) that can lead to deconjugation. mdpi.comnih.gov

For instance, studies on antibody-drug conjugates (ADCs) have shown that N-aryl maleimides, particularly those with N-phenyl or N-fluorophenyl groups, form significantly more stable conjugates compared to their N-alkyl counterparts. nih.gov Cysteine-linked ADCs prepared with N-aryl maleimides exhibited less than 20% deconjugation over seven days, whereas N-alkyl maleimide (B117702) ADCs showed 35-67% deconjugation under the same conditions. nih.gov The strategic placement of halogens on aryl rings is a widely used approach in medicinal chemistry to develop high-affinity ligands for biological targets. nih.gov

Design and Synthesis of Novel this compound Analogues

The rational design of novel analogues based on the this compound scaffold involves targeted modifications to optimize its biological activity. This includes exploring different substitutions on the N-aryl ring and altering the core pyrrole-2,5-dione system.

Exploration of Aryl Substitutions on the Maleimide Nitrogen

Systematic exploration of different substituents on the N-aryl ring is a fundamental strategy in SAR studies. The synthesis of a library of derivatives with varied substitution patterns allows for the identification of groups that enhance potency and selectivity. The synthesis typically involves a two-step process: the acylation of a substituted aniline (B41778) with maleic anhydride (B1165640) to form an N-phenyl maleamic acid, followed by cyclization to yield the N-aryl maleimide. mdpi.comtandfonline.com

Research has shown that such derivatives can have a wide range of biological applications. For example, a series of 1H-pyrrole-2,5-dione derivatives were synthesized and evaluated as cholesterol absorption inhibitors. nih.gov In this study, various substitutions were made to the N-aryl moiety to improve activity, leading to the discovery of a potent inhibitor that could suppress the formation of foam cells and inflammatory responses. nih.gov Similarly, N-aryl maleimides are used to create more stable antibody-drug conjugates, where the nature of the aryl group (e.g., phenyl vs. fluorophenyl) directly impacts the stability and efficacy of the conjugate. nih.gov

| Aryl Substitution Explored | Target Application / Finding | Reference |

|---|---|---|

| Various substituted phenyl groups | Development of cholesterol absorption inhibitors. A derivative with specific substitutions showed stronger activity than the drug ezetimibe. | nih.gov |

| N-phenyl and N-fluorophenyl groups | Increased the stability of antibody-drug conjugates by accelerating thiosuccinimide hydrolysis and reducing deconjugation. | nih.gov |

| General N-aryl groups | Used as intermediates in the synthesis of compounds with potential anti-inflammatory, antimicrobial, and antitumor activities. | cibtech.orgnih.gov |

Modification of the Pyrrole-2,5-dione Ring System

In addition to modifying the N-substituent, alterations to the pyrrole-2,5-dione ring itself provide another avenue for creating novel analogues. This can involve introducing substituents at the C3 and C4 positions of the maleimide ring.

For instance, a series of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were synthesized by reacting 2,3-dimethylmaleic anhydride with N³-substituted amidrazones. nih.govmdpi.com This approach yielded novel compounds that were evaluated for anti-inflammatory and antibacterial properties. nih.govresearchgate.net The introduction of methyl groups on the pyrrole-2,5-dione core alters the steric and electronic properties of the molecule, potentially leading to new biological activities. mdpi.com Other research has focused on synthesizing derivatives from maleic anhydride to produce compounds with potential anti-inflammatory or antitumor activity. cibtech.org Such modifications are integral to the drug discovery process, allowing for the fine-tuning of a lead compound's activity against specific biological targets. nih.gov

Conformational Analysis and Stereochemical Considerations in Derivative Design

The three-dimensional structure of a molecule is a critical determinant of its biological activity. For derivatives of this compound, conformational analysis and stereochemistry are key considerations in the design of new analogues. The relative orientation of the phenyl ring and the pyrrole-2,5-dione ring, as well as the geometry of any substituents, can dictate how the molecule interacts with its biological target.

Structural studies of related N-substituted pyrrole-2,5-dione derivatives have revealed important conformational features. For example, in certain 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, steric crowding between the ring system and the N-substituent forces significant conformational adjustments. mdpi.com This can result in a substantial twist between the plane of the pyrrole-2,5-dione ring and the substituent attached to the nitrogen, with dihedral angles observed to be as high as 85.6°. mdpi.com Such conformational constraints can be crucial for achieving the correct orientation for binding to a target enzyme or receptor.

Furthermore, the synthesis of certain derivatives can lead to the formation of distinct stereoisomers (e.g., Z and E isomers), which can possess different biological activities. mdpi.comresearchgate.net The ability of the molecule to adopt specific low-energy conformations, such as gauche or cis conformers, can also be influenced by its environment (e.g., solvent polarity), which has implications for its behavior in biological systems. nih.gov Therefore, understanding and controlling the stereochemical and conformational properties of new analogues is essential for the rational design of effective therapeutic agents.

Biological Activity Profiles and Molecular Mechanisms of 1 2 Bromophenyl 1h Pyrrole 2,5 Dione and Its Derivatives

Antimicrobial and Antibacterial Activities

The pyrrole-2,5-dione scaffold is a recurring motif in compounds exhibiting a range of antimicrobial properties. The introduction of a bromophenyl substituent can modulate this activity, influencing both the potency and spectrum of action.

A critical target for the development of novel antibacterial agents is the bacterial type IIA topoisomerase system, which includes DNA gyrase (GyrB) and topoisomerase IV (ParE). tandfonline.com These enzymes are essential for bacterial DNA replication, transcription, and repair. tandfonline.com The GyrB and ParE subunits possess ATP-binding sites, and the inhibition of their ATPase activity is a validated mechanism for antibacterial action. tandfonline.com

Pyrrolamide-based compounds have been identified as potent inhibitors of GyrB and ParE. tandfonline.com While direct studies on 1-(2-bromophenyl)-1H-pyrrole-2,5-dione are not extensively documented, the broader class of pyrrolamides, which share structural similarities, have demonstrated significant inhibitory effects. For instance, novel pyrrolamide-type GyrB/ParE inhibitors have been developed with potent, broad-spectrum enzymatic activity. tandfonline.comnih.gov The general structure of these inhibitors often includes a pyrrole (B145914) ring, which plays a crucial role in binding to the active site of the enzymes. nih.gov

Research on related N-substituted maleimides has shown that their antibacterial activity can be structure-dependent. tandfonline.com For example, a study on various N-substituted maleimides, including the isomeric N-(4-bromophenyl)maleimide, revealed that while its antibacterial activity was low, other neutral maleimides showed more promise. tandfonline.com This suggests that the position of the bromo substituent on the phenyl ring is a critical determinant of antibacterial efficacy.

Table 1: Antibacterial Activity of a Related N-substituted Maleimide (B117702)

| Compound | Bacterial Strain | MIC (µg/mL) |

| N-(4-bromophenyl)maleimide | Escherichia coli | > 64 |

| Pseudomonas aeruginosa | > 64 | |

| Staphylococcus aureus | > 64 |

Data sourced from a study on various N-substituted maleimides and their antimicrobial activity. tandfonline.com

A significant challenge in treating bacterial infections is the rise of multidrug resistance (MDR). One of the key mechanisms of MDR is the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell. Inhibitors of these efflux pumps can restore the efficacy of existing antibiotics.

Derivatives of 1H-pyrrole-2,5-dione have shown potential in this area. For example, 3,4-dibromopyrrole-2,5-dione, isolated from the marine bacterium Pseudoalteromonas piscicida, has been identified as a potent inhibitor of Resistance-Nodulation-Cell Division (RND) efflux pumps in Gram-negative bacteria. usp.br This compound was found to decrease the minimum inhibitory concentrations (MICs) of several classes of antibiotics, including fluoroquinolones, aminoglycosides, macrolides, and tetracyclines, by 2- to 16-fold in strains overexpressing RND transporters. usp.br

Furthermore, 1H-pyrrole-2,5-dicarboxylic acid has been shown to act as an antibiotic accelerant against Pseudomonas aeruginosa when used in combination with gentamycin or piperacillin, suggesting a role in overcoming antibiotic resistance. mdpi.com These findings indicate that the brominated pyrrole-2,5-dione scaffold, as seen in this compound, has the potential to be explored for its ability to potentiate existing antibiotics.

Anti-inflammatory Properties and Immunomodulatory Effects

The pyrrole moiety is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the potential of this chemical class in modulating inflammatory responses. tandfonline.com

A key aspect of the inflammatory cascade is the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). The overproduction of these cytokines is implicated in numerous inflammatory diseases. mdpi.com

Pyrrole-2,5-dione derivatives have been reported to suppress the production of these inflammatory mediators. nih.gov Studies on related pyrrole-containing compounds have demonstrated a significant reduction in the secretion of pro-inflammatory cytokines. nih.gov For instance, certain pyrrole derivatives have been shown to potently inhibit TNF-α in lipopolysaccharide (LPS)-stimulated monocytes. nih.gov Similarly, other analogues have been found to suppress both TNF-α and IL-6 in peripheral blood mononuclear cells. nih.gov

While direct data on this compound is not available, a study on N-phenylmaleimide derivatives showed that they can act as mimetic agents of the pro-inflammatory process by activating myeloperoxidase (MPO), an enzyme involved in oxidative stress during inflammation. nih.gov This suggests a complex role for N-aryl maleimides in inflammation that warrants further investigation.

Inflammation is often associated with changes in cellular proliferation. nih.gov The inflammatory microenvironment, rich in cytokines and reactive oxygen species, can promote the proliferation of certain cell types, contributing to the pathology of chronic inflammatory conditions. nih.gov

Compounds with a pyrrole scaffold have been shown to modulate inflammatory pathways and cellular proliferation. nih.gov For example, some pyrrole derivatives exert their anti-inflammatory effects by inhibiting key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation and cell proliferation. nih.gov The inhibition of this pathway can lead to a downstream reduction in the expression of pro-inflammatory genes and a decrease in inflammatory cell infiltration. nih.gov

The anti-inflammatory activity of N-aryl phthalimides, which are structurally related to N-aryl maleimides, has been evaluated. N-(2-nitrophenyl)phthalimide, for instance, exhibited significant anti-inflammatory activity in a carrageenan-induced edema model, comparable to aspirin (B1665792) and ibuprofen (B1674241). usp.br This highlights the potential of the N-aryl substituent to influence anti-inflammatory properties.

Antitumor and Antiproliferative Activities

The pyrrole ring is a privileged scaffold in medicinal chemistry, found in a variety of compounds with potent antineoplastic and antiproliferative activities. nih.govfarmaciajournal.com

Research on derivatives of 5-hydoxy-1H-pyrrol-2-(5H)-one has identified compounds with strong anti-proliferative activity against a range of human cancer cell lines. nih.govresearchgate.net These compounds have been shown to induce S-phase cell cycle arrest and apoptosis. nih.govresearchgate.net The mechanism of action often involves the induction of DNA damage and the activation of tumor suppressor pathways, such as the p53 pathway. researchgate.net

A study on N-substituted maleimides, including N-(4-bromophenyl)maleimide, revealed high cytostatic activity with IC50 values below 0.1 µg/ml. tandfonline.com This indicates that the N-aryl maleimide structure is a promising candidate for the development of antiproliferative agents. Another study on a fused pyrrole compound, pyrrole (1, 2, a) pyrazine (B50134) 1, 4, dione (B5365651), hexahydro 3-(2-methyl propyl), demonstrated in vitro anticancer potential against lung and cervical cancer cells, with the ability to arrest the cell cycle at the G1 phase and induce apoptosis. The antiproliferative effects are often mediated through the downregulation of cell cycle proteins and anti-apoptotic proteins, and the activation of caspases.

Table 2: Cytostatic Activity of a Related N-substituted Maleimide

| Compound | Cell Line | IC50 (µg/mL) |

| N-(4-bromophenyl)maleimide | Human T-lymphocyte | < 0.1 |

Data sourced from a study on the chemical reactivity and antimicrobial activity of N-substituted maleimides. tandfonline.com

Efficacy Against Specific Cancer Cell Lines (e.g., HepG-2, MCF-7)

Derivatives of 1H-pyrrole-2,5-dione have shown notable cytotoxic activity against several human cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7). The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Studies on various chalcone-thienopyrimidine and thiazolidine-2,4-dione derivatives, which can be structurally related to pyrrole compounds, have demonstrated moderate to robust cytotoxicity against both HepG-2 and MCF-7 cell lines. nih.govresearchgate.net For instance, certain novel derivatives have exhibited more potent anticancer activities against these cell lines than the commonly used chemotherapy drug 5-fluorouracil (B62378) (5-FU). nih.gov

The anticancer potential of a pyrrole derivative, pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP), extracted from a marine bacterium, was evaluated against lung (A549) and cervical (HeLa) cancer cells, showing IC50 concentrations of 19.94 ± 1.23 µg/ml and 16.73 ± 1.78 µg/ml, respectively. nih.gov While not specific to HepG-2 or MCF-7, this highlights the cytotoxic potential within this chemical class. Another study on arylthioindole derivatives, related to pyrroles, identified compounds with IC50 values as low as 15 nM against MCF-7 cells. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Pyrrole Derivatives Against Cancer Cell Lines

| Compound Class | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Chalcone-thienopyrimidine derivatives | HepG-2, MCF-7 | More potent than 5-FU | nih.gov |

| Thiazolidine-2,4-dione derivatives | HepG-2, MCF-7 | Variable, some > Sorafenib | researchgate.net |

| PPDHMP | HeLa | 16.73 ± 1.78 µg/ml | nih.gov |

Proposed Molecular Mechanisms of Anticancer Action

The anticancer effects of this compound and its derivatives are attributed to several molecular mechanisms, primarily the induction of apoptosis and cell cycle arrest.

Apoptosis Induction: A key mechanism is the activation of the apoptotic cascade. Treatment with bromopyrrole compounds has been shown to induce morphological changes typical of apoptosis, such as cell shrinkage and nuclear condensation. nih.govnih.gov This process is often mediated by the intrinsic pathway, involving the activation of caspase-9 and caspase-3. nih.gov Western blot analysis has confirmed the presence of cleaved forms of these caspases in cells exposed to bromopyrrole derivatives. nih.gov Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, leading to a downregulation of anti-apoptotic proteins like Bcl-2 and an upregulation of pro-apoptotic proteins like Bax. nih.govnih.gov Some derivatives also promote the release of intracellular Ca2+, which is linked to the induction of apoptosis. nih.gov

Cell Cycle Arrest: Pyrrole derivatives have been observed to inhibit cancer cell proliferation by arresting the cell cycle, frequently at the G1 phase. nih.govnih.gov Flow cytometry analysis of treated cells shows an accumulation of cells in the G1 phase and an increased fraction of sub-G1 cells, which is indicative of apoptosis. nih.gov This cell cycle arrest can be associated with the downregulation of key regulatory proteins such as cyclin-D1 and cyclin-dependent kinase 2 (CDK-2). nih.gov

Other Mechanisms: Beyond apoptosis and cell cycle arrest, certain pyrrole-based compounds act as inhibitors of critical cellular targets. Some derivatives function as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin and disrupting microtubule dynamics, which is essential for cell division. nih.gov Others act as kinase inhibitors, targeting receptor tyrosine kinases (RTKs) like vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and growth. cancertreatmentjournal.com

Anxiolytic and Central Nervous System (CNS) Depressant Effects

Certain derivatives of substituted-1H-pyrrole-2,5-diones have been evaluated for their potential as anxiolytic agents. In vivo studies using animal models, such as the light/dark box and elevated plus-maze assays, have demonstrated that specific pyrroldione compounds exhibit significant anxiolytic activity at low doses. researchgate.net The benzodiazepine (B76468) nucleus, which can be fused with a pyrrole ring to form pyrrolobenzodiazepines, is a well-established scaffold for anxiolytic agents. mdpi.com The anxiolytic-like effects of some related heterocyclic compounds suggest the involvement of the serotonergic system, potentially through interaction with 5-HT2A receptors. mdpi.com

Cholesterol Absorption Inhibition and Suppression of Foam Cell Formation

Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the formation of macrophage-derived foam cells in the arterial intima. nih.govmdpi.com The accumulation of lipids, particularly oxidized low-density lipoprotein (ox-LDL), within macrophages leads to this transformation. mdpi.comfrontiersin.org Derivatives of 1H-pyrrole-2,5-dione have been identified as potent cholesterol absorption inhibitors, representing a promising strategy to combat atherosclerosis. nih.gov

In vitro studies have shown that certain 1H-pyrrole-2,5-dione derivatives exhibit stronger cholesterol absorption inhibitory activity than the commercial drug ezetimibe. nih.gov These compounds effectively suppress the formation of foam cells by inhibiting lipid accumulation in macrophages. nih.gov The mechanism involves reducing the uptake of cholesterol and decreasing the secretion of inflammatory markers such as lactate (B86563) dehydrogenase (LDH), malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), and reactive oxygen species (ROS) in a concentration-dependent manner. nih.gov The regulation of cholesterol flux in macrophages is controlled by various genes, including scavenger receptors like CD36, which are involved in cholesterol uptake, and transporters like ABCA1 and ABCG1, which are key to cholesterol efflux. mdpi.comnih.gov By inhibiting cholesterol uptake, these pyrrole derivatives can prevent the initial steps leading to foam cell development and the subsequent inflammatory response. nih.gov

Other Reported Biological Activities (e.g., Antiviral, Antifungal, Insecticidal)

The pyrrole scaffold is a versatile pharmacophore found in compounds with a wide array of biological activities. nih.gov Research has demonstrated that derivatives of this class possess significant antimicrobial and insecticidal properties.

Antifungal Activity: Phenylpyrrole analogues have shown broad-spectrum fungicidal activities against various phytopathogenic fungi, including Rhizoctonia cerealis and Sclerotinia sclerotiorum. researchgate.net Some synthesized pyrrole compounds have demonstrated better activity against fungi like Phomopsis sp. and Botrytis cinerea than commercial fungicides. semanticscholar.org Fused pyrrole systems have also been reported to inhibit the growth of human pathogenic fungi such as Candida albicans and Aspergillus fumigatus. nih.gov

Antiviral Activity: The pyrrole ring is a component of various compounds evaluated for antiviral properties. nih.govsemanticscholar.org

Antibacterial Activity: Pyrrole derivatives have been shown to inhibit the growth of important human pathogens, including both Gram-positive and Gram-negative bacteria. nih.gov

Insecticidal Activity: Certain pyrrole-containing compounds have been developed as crop protection agents, and novel derivatives continue to be evaluated for their insecticidal properties against agricultural pests. researchgate.netsemanticscholar.org

Investigation of Pharmacological Targets and Ligand-Receptor Interactions

The diverse biological effects of pyrrole-based compounds stem from their ability to interact with a wide range of pharmacological targets. nih.govelsevierpure.com A ligand, such as a drug molecule, binds to a specific receptor—typically a protein—to elicit a cellular response. umn.edu The interaction between the ligand and its receptor can be of various types, including ionic, hydrogen bonding, or lipophilic interactions. umn.edu

For pyrrole derivatives, several key pharmacological targets have been identified:

Protein Kinases: Many pyrrole-based compounds are designed as kinase inhibitors. Pyrrole indolin-2-one is a critical structure in inhibitors of receptor tyrosine kinases such as VEGFRs and PDGFRs, which are key targets in anti-angiogenesis cancer therapy. cancertreatmentjournal.com

Tubulin: As mentioned, some pyrrole derivatives directly target the structural protein β-tubulin, inhibiting its polymerization into microtubules and thereby arresting cell division. nih.gov This is a well-established target for cytotoxic agents.

Nuclear Receptors: These are ligand-dependent transcription factors that regulate numerous cellular processes. frontiersin.org The interaction of small molecules with these receptors can have profound effects on gene expression related to metabolism and inflammation.

Enzymes and Ion Channels: The broad bioactivity of the pyrrole family suggests interactions with a multitude of other targets, including various enzymes and ion channels that regulate cellular function. nih.govelsevierpure.com

The development of new therapeutic agents often focuses on creating ligands that are highly specific for their intended receptor complex to maximize efficacy and minimize off-target effects. frontiersin.org

Advanced Spectroscopic and Structural Characterization in Research of 1 2 Bromophenyl 1h Pyrrole 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione in solution. Through ¹H, ¹³C, and two-dimensional NMR techniques, the precise arrangement of atoms and their chemical environments can be mapped.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by two distinct regions: the aromatic region for the bromophenyl protons and the olefinic region for the maleimide (B117702) protons.

The two protons on the maleimide ring are chemically equivalent and magnetically equivalent, giving rise to a sharp singlet. The protons of the 2-bromophenyl group are inequivalent and exhibit a more complex pattern of multiplets due to spin-spin coupling. The proton ortho to the bromine atom and the proton ortho to the nitrogen atom are expected to show doublet of doublets or triplet-like patterns, as are the other two aromatic protons.

Table 1: Expected ¹H NMR Chemical Shift Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Maleimide CH =CH | ~7.0 | Singlet (s) |

Note: Data is based on typical values for N-aryl maleimides.

The ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule. The spectrum for this compound is expected to show signals for the carbonyl carbons, the olefinic carbons of the maleimide ring, and the six carbons of the bromophenyl ring. The two carbonyl carbons and the two olefinic carbons are each chemically equivalent. The six carbons of the phenyl ring are inequivalent, except in cases of accidental overlap. The carbon atom bonded to the bromine atom (C-Br) is typically found in the 115-125 ppm range, while the carbon attached to the nitrogen (C-N) is shifted further downfield.

Table 2: Expected ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C =O (Carbonyl) | ~170 |

| C H=C H (Olefinic) | ~135 |

| Aromatic C -Br | ~123 |

| Aromatic C -N | ~132 |

Note: Data is based on typical values for N-aryl maleimides.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would confirm the assignment of the olefinic C-H signal and the various aromatic C-H signals.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. Key expected correlations would include the one between the maleimide protons and the carbonyl carbons, and crucially, between the aromatic protons and the carbons of both the phenyl and maleimide rings, confirming the N-phenyl linkage.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. The nominal molecular weight of this compound is 252 g/mol for the ⁷⁹Br isotope and 254 g/mol for the ⁸¹Br isotope. The mass spectrum will therefore show a characteristic isotopic pattern for the molecular ion [M]⁺• with two peaks of nearly equal intensity (the natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively).

Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for N-substituted maleimides include the cleavage of the N-aryl bond and fragmentation of the maleimide ring itself.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Description |

|---|---|---|

| 252/254 | [C₁₀H₆BrNO₂]⁺• | Molecular Ion (M⁺•) |

| 155/157 | [C₆H₄BrN]⁺• | Loss of maleimide group |

| 97 | [C₄H₂NO₂]⁺ | Maleimide radical cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound is dominated by the characteristic absorption bands of the dicarboximide group.

Key absorptions include strong, distinct bands for the symmetric and asymmetric stretching of the carbonyl (C=O) groups. The C-N bond stretching and the C=C stretching of the maleimide ring also produce characteristic signals. Aromatic C-H and C=C stretching bands from the bromophenyl ring are also present.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch (asymmetric) | ~1770 - 1790 | Imide Carbonyl |

| C=O Stretch (symmetric) | ~1700 - 1720 | Imide Carbonyl |

| C=C Stretch (Aromatic) | ~1580 - 1600 | Phenyl Ring |

| C-N Stretch | ~1170 - 1200 | Imide C-N bond |

Note: Data is based on analysis of N-(4-bromophenyl)maleimide containing structures and typical values for imides. lenus.ie

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise bond lengths, bond angles, and torsional angles. For this compound, a key structural parameter of interest is the dihedral angle between the plane of the maleimide ring and the plane of the bromophenyl ring. Due to the steric bulk of the bromine atom at the ortho position, a significant "twist" is expected, meaning the two rings will not be coplanar. This conformation minimizes steric repulsion between the bromine atom and one of the carbonyl oxygen atoms of the maleimide ring. This twisting is a known characteristic of ortho-substituted N-aromatic maleimides. This structural feature can influence the molecule's electronic properties and its packing in the crystal lattice.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (for chiral derivatives)

Chiroptical spectroscopic methods are indispensable for distinguishing between enantiomers, which are non-superimposable mirror images of each other. Techniques such as Electronic Circular Dichroism (ECD) measure the differential absorption of left- and right-circularly polarized light, a property unique to chiral molecules. The resulting ECD spectrum provides a molecular fingerprint that can be used to determine not only the enantiomeric excess but also the absolute configuration of a chiral compound.

In the context of chiral derivatives of this compound, chirality can arise from the introduction of a stereogenic center in a substituent attached to the pyrrole-2,5-dione core or the bromophenyl ring. Alternatively, hindered rotation around the N-aryl bond, a phenomenon known as atropisomerism, can also lead to stable, isolable enantiomers. The presence of the ortho-bromo substituent on the phenyl ring significantly restricts this rotation, making atropisomerism a plausible source of chirality in this class of compounds.

Detailed Research Findings

While specific experimental ECD data for chiral derivatives of this compound are not extensively available in the public domain, the principles of its application can be thoroughly illustrated through theoretical calculations and data from analogous N-aryl imide systems. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a reliable method for predicting the ECD spectra of chiral molecules. By calculating the theoretical ECD spectrum for a known absolute configuration (e.g., the R-enantiomer), a direct comparison with the experimental spectrum of an enantiomerically enriched sample allows for the unambiguous assignment of its absolute configuration and the quantification of its enantiomeric excess.

The ECD spectrum is characterized by Cotton effects, which are positive or negative bands corresponding to specific electronic transitions. The intensity of a Cotton effect is directly proportional to the concentration difference between the two enantiomers in the sample. Therefore, for a sample containing a mixture of enantiomers, the magnitude of the ECD signal can be used to determine the enantiomeric excess using the following relationship:

e.e. (%) = ([θ]obs / [θ]max) * 100

where [θ]obs is the observed molar ellipticity of the sample and [θ]max is the molar ellipticity of the pure enantiomer.

Computational studies on related atropisomeric N-aryl imides have demonstrated that the sign and intensity of the Cotton effects are highly sensitive to the dihedral angle between the aryl and imide rings, which defines the axial chirality. For a hypothetical chiral derivative of this compound, TD-DFT calculations would predict the characteristic wavelengths (λ) and corresponding molar ellipticities ([θ]) for the electronic transitions.

Below is a representative data table generated from theoretical TD-DFT calculations for a hypothetical chiral N-(2-bromophenyl)succinimide, a saturated analogue that serves as a good model for the electronic transitions of the target compound.

| Electronic Transition | Calculated Wavelength (nm) | Calculated Molar Ellipticity ([θ]) (deg·cm²/dmol) | Predicted Sign of Cotton Effect |

|---|---|---|---|

| n → π* (C=O) | 295 | +5,200 | Positive |

| π → π* (Imide) | 260 | -12,500 | Negative |

| π → π* (Aromatic) | 235 | +25,000 | Positive |

| π → π* (Aromatic) | 210 | -38,000 | Negative |

This theoretical data illustrates that distinct Cotton effects are expected for a chiral derivative. The n → π* transition of the carbonyl groups in the dione (B5365651) ring typically appears at longer wavelengths with moderate intensity. The π → π* transitions of the imide and the bromophenyl chromophores occur at shorter wavelengths and are generally more intense. The specific signs and magnitudes of these Cotton effects are critically dependent on the three-dimensional arrangement of the chromophores and thus on the absolute configuration of the chiral center or the atropisomeric axis.

By obtaining an experimental ECD spectrum of a synthesized chiral derivative of this compound and comparing it to the theoretically predicted spectrum, one can confidently assign the absolute configuration. Furthermore, by measuring the molar ellipticity at a wavelength corresponding to a strong Cotton effect and comparing it to the predicted maximum value, the enantiomeric excess of the sample can be accurately determined. This combined experimental and computational approach provides a robust methodology for the stereochemical characterization of novel chiral derivatives in this compound class.

Computational and Theoretical Investigations of 1 2 Bromophenyl 1h Pyrrole 2,5 Dione

Molecular Docking and Ligand-Protein Interaction Studies for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as 1-(2-bromophenyl)-1H-pyrrole-2,5-dione, into the binding site of a target protein. The primary goal is to predict the binding affinity and mode, which can help in identifying potential biological targets and understanding the basis of the ligand's activity.

A comprehensive search of scientific literature did not yield specific molecular docking studies for this compound. However, related N-substituted maleimide (B117702) and 1H-pyrrole-2,5-dione derivatives have been investigated as inhibitors of various enzymes, such as cyclooxygenase-2 (COX-2). nih.govebi.ac.ukresearchgate.net A hypothetical molecular docking study of this compound would involve the following steps:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection of Protein Targets: Based on the activities of similar compounds, potential protein targets would be selected from databases like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the binding site of the selected protein targets, and various possible binding poses would be explored.

Scoring and Analysis: The different poses would be ranked based on a scoring function that estimates the binding affinity. The best-ranked poses would then be analyzed to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein.

The insights from such a study could guide the design of more potent and selective analogs.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) can provide valuable information about the reactivity, stability, and spectroscopic properties of a compound.

Specific quantum chemical calculations for this compound have not been reported in the available literature. A theoretical study of this molecule would likely involve calculations of:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution would be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map would reveal the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding intermolecular interactions.

Reactivity Descriptors: Various chemical reactivity descriptors, such as electronegativity, chemical hardness, and softness, could be derived from the calculated electronic properties to predict the molecule's behavior in chemical reactions.

These calculations would provide a fundamental understanding of the intrinsic properties of this compound, which could be correlated with its potential biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations could be used to investigate its conformational flexibility and the stability of its complex with a protein target.

No specific molecular dynamics simulation studies for this compound were found in the reviewed literature. An MD simulation study would typically follow a molecular docking analysis and would involve:

System Setup: The ligand-protein complex predicted by molecular docking would be placed in a simulated physiological environment, including water molecules and ions.

Simulation Run: The system would be subjected to a simulation run for a specific period (nanoseconds to microseconds), during which the trajectories of all atoms are calculated by solving Newton's equations of motion.

Trajectory Analysis: The resulting trajectories would be analyzed to assess the stability of the ligand in the binding site, the conformational changes in the protein upon ligand binding, and the key interactions that are maintained over time.

MD simulations provide a more dynamic and realistic picture of the ligand-protein interaction compared to the static view offered by molecular docking.

Prediction of Biological Activity via In Silico Methods

In silico methods for predicting biological activity encompass a range of computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning-based predictions. These methods aim to predict the biological activity of a compound based on its chemical structure.

There are no specific in silico predictions of the biological activity of this compound reported in the scientific literature. The general approach for such a prediction would be:

QSAR Modeling: If a dataset of structurally similar compounds with known biological activities were available, a QSAR model could be developed. This model would establish a mathematical relationship between the structural features (descriptors) of the molecules and their activities. The activity of this compound could then be predicted using this model.

Pharmacophore Modeling: A pharmacophore model could be generated based on a set of known active compounds for a particular target. This model represents the essential 3D arrangement of functional groups required for biological activity. This compound could then be screened against this model to assess its potential activity.

ADME/Toxicity Prediction: Various computational tools and web servers are available to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic and safety profiles. mdpi.com

Applications and Future Directions in Chemical Biology and Medicinal Chemistry

Role as Key Synthetic Intermediates in Organic Synthesis

The N-aryl maleimide (B117702) scaffold, of which 1-(2-bromophenyl)-1H-pyrrole-2,5-dione is a member, is a valuable building block in organic synthesis. The electron-deficient double bond in the maleimide ring is susceptible to a variety of chemical transformations, making it a versatile intermediate.

N-Arylmaleimide derivatives are commonly synthesized from the corresponding N-arylmaleamic acids, which are in turn obtained from the reaction of maleic anhydride (B1165640) with the appropriate aromatic amines. rsc.org The synthesis of N-arylmaleimides from N-arylmaleamic acids is typically achieved through a cyclodehydration reaction. rsc.org

A key reaction of maleimides is their participation in Michael additions, particularly with thiol-containing molecules. thapar.edu This reactivity is fundamental to their use in bioconjugation, where they can selectively react with cysteine residues in proteins and peptides. researchgate.netmdpi.com Furthermore, the pyrrole-2,5-dione ring can participate in cycloaddition reactions, such as Diels-Alder reactions, expanding its synthetic utility. thapar.edu The presence of the bromophenyl group in this compound offers an additional site for modification through cross-coupling reactions, further enhancing its potential as a versatile synthetic intermediate.

Development of this compound Derivatives as Drug Candidates

The pyrrole-2,5-dione nucleus is a recognized pharmacophore present in a variety of biologically active compounds. rsc.orgmdpi.com Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. mdpi.comalliedacademies.orgontosight.aicibtech.org

Research has shown that N-substituted 1H-pyrrole-2,5-dione derivatives can exhibit significant biological activities. For instance, certain derivatives have been synthesized and evaluated as cholesterol absorption inhibitors, demonstrating the potential of this class of compounds in managing atherosclerosis. nih.govscitechnol.comresearchgate.net Additionally, studies have explored the anti-inflammatory properties of pyrrole-2,5-dione derivatives. mdpi.comresearchgate.netnih.gov The anti-tumor properties of some 1-aryl-1H-pyrrole-2,5-diones have also been reported. rsc.org

While specific research on the drug candidacy of this compound derivatives is not extensively documented, the known biological activities of the broader class of N-aryl pyrrole-2,5-diones suggest that this compound could serve as a valuable starting point for the development of new therapeutic agents. The bromophenyl moiety can be strategically modified to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

Below is a table summarizing the therapeutic potential of some pyrrole-2,5-dione derivatives:

| Derivative Class | Therapeutic Target/Application | Key Findings |

| 1H-pyrrole-2,5-dione derivatives | Cholesterol Absorption Inhibition | Some derivatives showed potent inhibition of cholesterol absorption, suggesting a role in atherosclerosis treatment. nih.govscitechnol.com |

| 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | Anti-inflammatory | Demonstrated significant inhibition of pro-inflammatory cytokines. mdpi.comresearchgate.netnih.gov |

| 1-aryl-1H-pyrrole-2,5-dione derivatives | Anticancer | Showed moderate anti-tumor properties against various human tumor cell lines. rsc.org |

| N-phenyl and N-phenylalkyl-maleimides | Antifungal and Antibacterial | Displayed strong activity against a range of microorganisms. rsc.org |

Prodrug Strategies Involving the Pyrrole-2,5-dione Moiety

The reactivity of the maleimide group makes it an excellent functional handle for the design of prodrugs. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy can be used to improve a drug's solubility, stability, and pharmacokinetic profile.

A notable application of the maleimide moiety is in the development of albumin-binding prodrugs. Maleimides can react with the free thiol group of cysteine-34 in serum albumin, leading to the in-situ formation of a drug-albumin conjugate. acs.org This conjugation can extend the plasma half-life of the drug. For example, water-soluble maleimide derivatives of the anticancer drug carboplatin (B1684641) have been designed as albumin-binding prodrugs, showing improved antitumor effects in preclinical models. acs.org

Furthermore, the maleimide functionality is crucial in the construction of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that targets cancer cells. nih.gov While traditional N-alkyl maleimides used in ADCs can lead to unstable conjugates, N-aryl maleimides have been shown to form more stable linkages. nih.gov This enhanced stability is attributed to the accelerated hydrolysis of the thiosuccinimide ring formed after conjugation with a thiol. nih.gov

Advanced Delivery Systems for this compound Derivatives

To enhance the therapeutic efficacy and minimize potential side effects of pyrrole-2,5-dione derivatives, advanced drug delivery systems are being explored. Nanoparticles, in particular, offer a promising platform for the targeted delivery of these compounds. mdpi.com

Polymeric nanoparticles have been developed for the delivery of various therapeutic agents. mdpi.com For instance, polyethylene (B3416737) glycol (PEG)-conjugated pyrrole-based polymers have been synthesized and shown to self-assemble into soft nanoparticles. nih.govresearchgate.net These nanoparticles can encapsulate drug molecules and provide sustained release. nih.govresearchgate.net The inherent fluorescence of some polypyrrole materials can also be utilized for intracellular tracking of the nanocarriers. nih.gov

The development of such nanocarriers for this compound derivatives could potentially improve their solubility, protect them from degradation, and enable targeted delivery to specific tissues or cells, thereby enhancing their therapeutic index.

Synergistic Effects in Combination Therapies with Existing Agents

Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, particularly in cancer treatment. The development of this compound derivatives could offer new opportunities for synergistic combination therapies.

For example, platinum(IV) prodrugs bearing a maleimide linker and a nonsteroidal anti-inflammatory drug (NSAID) like ibuprofen (B1674241) have been synthesized. nih.gov This approach aims to combine the cytotoxic effects of platinum drugs with the anti-inflammatory properties of NSAIDs, which could lead to synergistic antitumor activity. nih.gov Given that inflammation is a key factor in tumor progression, combining a cytotoxic agent with an anti-inflammatory molecule derived from the pyrrole-2,5-dione scaffold could be a promising therapeutic strategy.

Challenges and Opportunities in Pyrrole-2,5-dione Research

Despite the significant potential of pyrrole-2,5-dione derivatives, there are challenges that need to be addressed. The synthesis of certain substituted pyrroles can be complex and may result in low yields. mdpi.comchim.it The stability of maleimide-thiol adducts in biological systems is another critical aspect, with retro-Michael reactions potentially leading to drug deconjugation. creativepegworks.com However, the use of N-aryl maleimides has been shown to mitigate this issue by promoting the formation of a more stable, hydrolyzed thiosuccinimide ring. nih.gov